molecular formula C26H33N3O3 B2617428 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 1018128-58-9

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2617428
CAS No.: 1018128-58-9
M. Wt: 435.568
InChI Key: RQMJSPNIEJPIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a tert-butyl group and a benzodiazol moiety linked via a 3-(3,4-dimethylphenoxy)-2-hydroxypropyl chain. Its molecular complexity arises from the interplay of hydrophobic (tert-butyl), aromatic (benzodiazol, dimethylphenoxy), and hydrophilic (hydroxypropyl) functionalities.

Properties

IUPAC Name

1-tert-butyl-4-[1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O3/c1-17-10-11-21(12-18(17)2)32-16-20(30)15-28-23-9-7-6-8-22(23)27-25(28)19-13-24(31)29(14-19)26(3,4)5/h6-12,19-20,30H,13-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMJSPNIEJPIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the benzimidazole ring, the introduction of the dimethylphenoxy group, and the attachment of the pyrrolidin-2-one core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of cellular processes and signaling pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction could involve binding to the active site of an enzyme or altering the conformation of a receptor, thereby influencing downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents on Phenoxy/Benzodiazol Molecular Formula Key Properties Synthesis Yield Reference
Target Compound 3,4-dimethylphenoxy, 2-hydroxypropyl chain C29H34N3O3 Predicted pKa: ~4.87 (estimated); Hydrophobic tert-butyl group Not reported -
1-tert-butyl-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one 4-methoxyphenoxy, ethyl chain C24H29N3O3 Density: 1.18 g/cm³; Boiling point: 612.4°C (predicted) Not reported
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-tert-butyl-phenyl, 4-methyl-benzoyl C25H30NO4 Melting point: 263–265°C; m/z: 408.2273 62%
5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 4-dimethylaminophenyl, 4-methyl-benzoyl C24H29N2O4 Not reported Not reported
1-tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone 2-methoxyphenoxy, ethyl chain C24H29N3O3 Density: 1.18 g/cm³; pKa: 4.87 (predicted) Not reported

Substituent Effects on Physicochemical Properties

Phenoxy Substituent Variations

  • Electron-Donating vs. 4-Methoxyphenoxy (as in ) may improve solubility due to polar methoxy interactions, whereas 3,4-dimethylphenoxy likely increases membrane permeability .

Hydroxypropyl vs. Ethyl Linkers

  • However, this may also increase metabolic susceptibility compared to simpler alkyl chains .

Impact of Tert-Butyl and Benzoyl Groups

  • In contrast, 4-methyl-benzoyl substituents (as in ) may enhance π-π stacking interactions in protein binding pockets .

Biological Activity

1-tert-butyl-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a benzodiazole moiety, which are known to influence its biological activity. The presence of the tert-butyl group and the dimethylphenoxy side chains may enhance lipophilicity and biological interactions.

Property Value
Molecular Formula C₁₈H₂₃N₃O₃
Molecular Weight 325.39 g/mol
CAS Number Not yet assigned
Appearance White crystalline solid
Solubility Soluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .

Antioxidant Activity

The compound's structural components suggest potential antioxidant properties. Compounds with similar structures have demonstrated high antioxidant activity in various assays, including ABTS and FRAP tests. These compounds inhibit lipid peroxidation and exhibit protective effects in cellular models .

Enzyme Inhibition

The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Similar compounds have shown mixed-type inhibition kinetics against AChE, suggesting potential therapeutic applications in cognitive disorders .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Wall Synthesis Inhibition: Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Oxidative Stress Reduction: The antioxidant properties may stem from the ability to scavenge free radicals and reduce oxidative stress in cells.
  • Cholinergic Modulation: By inhibiting AChE, the compound may increase acetylcholine levels in synapses, enhancing cholinergic signaling.

Case Studies

Several studies have investigated derivatives of this compound:

  • A study on phenylthiazole derivatives highlighted their efficacy against MRSA strains with MIC values indicating strong antibacterial properties .
  • Another investigation focused on the antioxidant activity of similar benzodiazole derivatives demonstrated significant protective effects in neurodegenerative models .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Optimization requires systematic variation of reaction parameters. For example:
  • Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate cyclization but risk side reactions.
  • Solvent Selection : Polar aprotic solvents like DMF or dichloromethane () enhance solubility of intermediates.
  • Catalysts : Triethylamine or palladium-based catalysts () improve coupling efficiency in benzodiazole formation.
  • Purification : Column chromatography (hexanes/EtOAc gradients) or recrystallization (DMF–EtOH mixtures) can isolate high-purity products ().
    Monitor progress via TLC or HPLC .

Q. What are the standard analytical techniques for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1^1H/13^13C NMR to verify substituent positions (e.g., tert-butyl group at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm) ().
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight (e.g., m/z ~500–550) ().
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry of the pyrrolidinone and benzodiazole moieties () .

Q. How can researchers assess the compound’s initial biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen against adenosine receptors (A1_{1}/A2A_{2A}) due to structural similarity to benzodiazole derivatives ().
  • Enzyme Inhibition : Test IC50_{50} values against kinases or proteases using fluorogenic substrates.
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines () .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Batch Consistency : Ensure synthetic protocols (e.g., catalyst purity, reaction time) are replicated ().
  • Assay Validation : Compare activity under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability : Use liver microsomes to assess if metabolites contribute to discrepancies (e.g., hydroxylation of the tert-butyl group) () .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :
  • Key Modifications :
  • Phenoxy Group : Replace 3,4-dimethylphenoxy with electron-withdrawing substituents (e.g., Cl, CF3_3) to enhance receptor affinity ().
  • Hydroxypropyl Chain : Introduce steric hindrance (e.g., cyclopropyl) to improve metabolic stability ().
  • Testing : Synthesize analogs via parallel combinatorial chemistry () and evaluate using dose-response curves .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Model binding to adenosine receptors using software like AutoDock Vina (focus on hydrogen bonding with pyrrolidinone carbonyl) ().
  • Mutagenesis : Create receptor mutants (e.g., A2A_{2A} T88A) to identify critical binding residues.
  • Biophysical Methods : Surface plasmon resonance (SPR) quantifies binding kinetics (KD_D, kon_{on}/koff_{off}) .

Q. How do environmental conditions (pH, light) affect the compound’s stability?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS ().
  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products.
  • Storage Recommendations : Lyophilize and store at -20°C under argon to prevent oxidation of the benzodiazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.